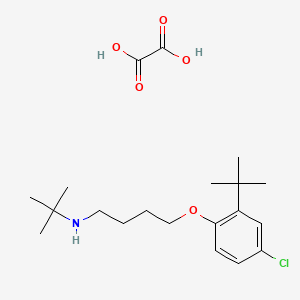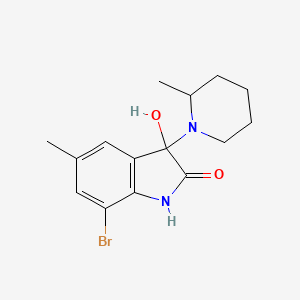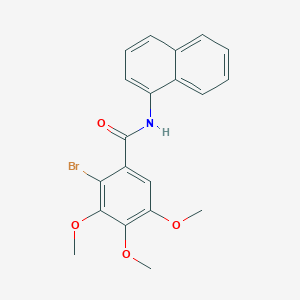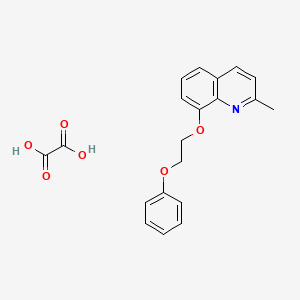
N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid
Overview
Description
N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tert-butyl group, a chlorophenoxy moiety, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine typically involves multiple steps, including the formation of the chlorophenoxy intermediate and subsequent amination. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the chlorophenoxy intermediate can be synthesized through a nucleophilic substitution reaction involving tert-butyl chloride and 4-chlorophenol. The final amination step involves the reaction of the intermediate with tert-butylamine under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure consistency and quality. The use of automated systems for monitoring and adjusting reaction parameters is common in industrial settings to optimize yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amine derivatives, and substitution reactions can result in various substituted phenoxy compounds.
Scientific Research Applications
N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for creating more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of specialty chemicals and materials due to its stability and reactivity.
Mechanism of Action
The mechanism by which N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine exerts its effects involves interactions with specific molecular targets. The tert-butyl and chlorophenoxy groups may interact with enzymes or receptors, altering their activity and leading to various biological effects. The amine group can form hydrogen bonds and participate in ionic interactions, further influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
N-tert-butyl-2-thioimidazole: Shares the tert-butyl group but differs in the presence of a thioimidazole moiety.
tert-Butyl 4-oxo-1-piperidinecarboxylate: Contains a tert-butyl group and a piperidine ring, differing in the functional groups attached.
N-tert-butylacrylamide: Features a tert-butyl group and an acrylamide moiety, used in polymer chemistry.
Uniqueness
N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine is unique due to its combination of tert-butyl, chlorophenoxy, and amine groups, which confer distinct chemical reactivity and potential applications. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research and industrial purposes.
Properties
IUPAC Name |
N-tert-butyl-4-(2-tert-butyl-4-chlorophenoxy)butan-1-amine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30ClNO.C2H2O4/c1-17(2,3)15-13-14(19)9-10-16(15)21-12-8-7-11-20-18(4,5)6;3-1(4)2(5)6/h9-10,13,20H,7-8,11-12H2,1-6H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKFQVVWHIIDOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=C(C=CC(=C1)Cl)OCCCCNC(C)(C)C.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[4-(4-chlorophenyl)sulfanylbutyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4001408.png)
![1-[3-(1-Bromonaphthalen-2-yl)oxypropyl]imidazole](/img/structure/B4001420.png)
![N-[2-[2-(2-methyl-5-propan-2-ylphenoxy)ethoxy]ethyl]prop-2-en-1-amine;oxalic acid](/img/structure/B4001425.png)


![4-methoxy-3-({[(4-propoxybenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B4001448.png)
![1-Benzyl-4-[4-(4-chlorophenoxy)butyl]piperazine;oxalic acid](/img/structure/B4001460.png)
![1-[2-(2-Tert-butyl-4-chlorophenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4001471.png)


![1-[3-(4-Bromo-2-methylphenoxy)propyl]-4-methylpiperidine;oxalic acid](/img/structure/B4001481.png)
![4-[3-(1-Bromonaphthalen-2-yl)oxypropyl]morpholine;oxalic acid](/img/structure/B4001491.png)
![1-[2-(2-biphenylyloxy)ethyl]-4-methylpiperidine oxalate](/img/structure/B4001506.png)
![1-[4-(4-Chlorophenyl)sulfanylbutyl]imidazole](/img/structure/B4001516.png)
